4-Bromo-2,3,5,6-tetrafluorobenzonitrile
Description
4-Bromo-2,3,5,6-tetrafluorobenzonitrile (CAS 17823-40-4) is a halogenated aromatic compound characterized by a benzonitrile core substituted with bromine at the para position and fluorine atoms at the remaining ortho and meta positions. Its molecular formula is C₇BrF₄N, with a molecular weight of 260.98 g/mol. The compound is a crystalline solid at room temperature and is stored under standard laboratory conditions . It is widely employed in chemical synthesis, particularly in cross-coupling reactions, and serves as a precursor for fluorinated polymers, ionic liquids, and bioactive molecules . The bromine atom enhances electrophilic substitution reactivity, while the electron-withdrawing nitrile and fluorine groups contribute to its stability and participation in halogen bonding interactions .
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJZOKCIEOTPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347328 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-40-4 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
The foundational step involves substituting a fluorine atom at the para-position of pentafluorobenzaldehyde (9 ) with bromine. This is achieved through a nucleophilic aromatic substitution (NAS) reaction using lithium bromide (LiBr) in N-methylpyrrolidone (NMP) at 165–170°C for 4 hours. The reaction proceeds via a two-step mechanism:
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Deprotonation : LiBr generates a bromide ion, which attacks the electron-deficient aromatic ring.
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Fluoride Displacement : The para-fluorine is replaced by bromine, yielding 4-bromo-2,3,5,6-tetrafluorobenzaldehyde (10 ).
Reaction Conditions :
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Solvent : NMP (120 mL per 0.1 mol of 9 )
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Temperature : 165–170°C
Characterization :
Conversion to 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
The aldehyde group in 10 is transformed into a nitrile via an oxime intermediate. This method, adapted from CN101353317B, involves:
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Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in formic acid under reflux.
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Dehydration : Thermal elimination of water to yield the nitrile.
Reaction Conditions :
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Reagents : Formic acid (4:1 v/v to 10 ), NH₂OH·HCl (1.4:1 molar ratio to 10 ).
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Temperature : Reflux (100–110°C) for 10 hours.
Optimization Insights :
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Solvent Choice : Formic acid acts as both solvent and dehydrating agent, eliminating the need for toxic cyanide sources.
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Purity : Gas chromatography (GC) analysis of analogous compounds shows ≥99.5% purity.
Bromomethylation and Subsequent Modification
Synthesis of 4-Methyl-2,3,5,6-tetrafluorobenzonitrile
Pentafluorobenzonitrile (2 ) undergoes methylation using methylmagnesium chloride (MeMgCl) in 1,2-dimethoxyethane. The reaction proceeds via a Grignard addition-elimination mechanism, replacing the para-fluorine with a methyl group to yield 4-methyl-2,3,5,6-tetrafluorobenzonitrile (6 ).
Reaction Conditions :
Photobromination to 4-Bromomethyl-2,3,5,6-tetrafluorobenzonitrile
The methyl group in 6 is brominated using bromine (Br₂) under photolytic conditions. This radical-mediated process selectively substitutes the methyl hydrogen atoms with bromine, yielding 4-bromomethyl-2,3,5,6-tetrafluorobenzonitrile (7 ).
Reaction Conditions :
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Solvent : Carbon tetrachloride (CCl₄).
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Catalyst : Benzoyl peroxide (0.8 mol%).
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Light Source : 300 W photo lamp.
Limitations :
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Selectivity : Over-bromination risks forming dibrominated byproducts.
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Toxicity : CCl₄ poses environmental and safety concerns.
Comparative Analysis of Synthetic Methods
Advantages of Method 1 :
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Avoids hypertoxic reagents like potassium cyanide.
Advantages of Method 2 :
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Utilizes commercially available pentafluorobenzonitrile.
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Photobromination is well-established for benzylic positions.
Experimental Optimization and Challenges
Chemical Reactions Analysis
4-Bromo-2,3,5,6-tetrafluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
4-Bromo-2,3,5,6-tetrafluorobenzonitrile serves as a crucial building block in the synthesis of complex fluorinated aromatic compounds. Its unique structure allows for various functionalizations through substitution reactions. For instance, the bromine atom can be replaced with nucleophiles such as amines or thiols under appropriate conditions.
Reactions Involved
The compound is involved in several key reactions:
- Substitution Reactions : The bromine can be substituted to introduce different functional groups.
- Reduction Reactions : The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation Reactions : It can undergo oxidation to yield carboxylic acids or other derivatives.
Material Science
Development of Advanced Materials
In material science, this compound is utilized to develop materials with unique properties such as high thermal stability and chemical resistance. Its fluorinated nature enhances the performance characteristics of polymers and other materials.
Case Study: Crystal Structure Analysis
A study on the crystal structure of derivatives synthesized from this compound revealed significant insights into intermolecular interactions. For example, the compound crystallizes in an orthorhombic space group and exhibits unique stacking interactions that could be beneficial for non-linear optical (NLO) applications .
Pharmaceutical Research
Synthesis of Pharmaceutical Intermediates
In pharmaceutical research, this compound is employed in synthesizing potential pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to participate in various coupling reactions makes it a valuable precursor for developing bioactive compounds .
Example Applications
- Biologically Active Molecules : The compound is used to synthesize molecules that interact with biological systems due to its unique chemical properties.
- Drug Development : It plays a role in the production of therapeutic agents by facilitating the formation of complex organic structures necessary for drug efficacy.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile is primarily related to its ability to participate in various chemical reactions. The presence of electron-withdrawing fluorine atoms and the nitrile group makes the compound highly reactive towards nucleophiles and electrophiles . . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Compounds such as 4-Chloro-2,3,5,6-tetrafluorobenzonitrile (ClPy) and 4-Iodo-2,3,5,6-tetrafluorobenzonitrile (IPy) differ only in the halogen atom at the para position. Key distinctions include:
- Reactivity: Bromine’s intermediate electronegativity (2.96) between chlorine (3.16) and iodine (2.66) allows for balanced reactivity in cross-coupling reactions. For example, brominated derivatives are more reactive than chlorinated analogues in Cu-catalyzed amidation but less reactive than iodinated versions in Sonogashira couplings .
- Halogen Bonding : Bromine forms stronger σ-hole interactions than chlorine but weaker than iodine. In self-assembly studies, BrPy maintains π-hole∙∙∙π and C–H∙∙∙O interactions like ClPy and IPy, but bromine-specific halogen bonding directs distinct crystal packing .
Table 1: Comparison of Halogen-Substituted Analogues
Functional Group Variants
2.3.5.6-Tetrafluorobenzonitrile lacks the para-bromo substituent, resulting in:
- Reduced Electrophilicity : The absence of bromine diminishes its utility in nucleophilic aromatic substitution.
- Altered Crystal Packing: Non-brominated analogues exhibit weaker halogen bonding, relying instead on C–F∙∙∙F and C–F∙∙∙H interactions for stabilization .
4-(Diethylamino)-2,3,5,6-tetrafluorobenzonitrile replaces bromine with a diethylamino group, enhancing nucleophilicity at the para position. This variant is pivotal in photoredox catalysis due to its electron-donating properties .
Brominated Derivatives with Different Cores
4-Bromo-2,3,5,6-tetrafluoroaniline (CAS 1998-66-9) substitutes the nitrile group with an amine, enabling participation in diazotization and aryl radical chemistry. This compound is critical in pharmaceutical intermediates but is less stable under oxidative conditions compared to the nitrile analogue .
4-Bromo-2,3,5,6-tetrafluorobenzoyl Chloride (CAS 122033-54-9) features a reactive acyl chloride group, making it a key intermediate for amide and ester synthesis. Its higher molecular weight (291.42 g/mol) and hygroscopic nature contrast with the stability of this compound .
Key Research Findings
- Synthetic Utility : The bromine atom in this compound facilitates Suzuki-Miyaura couplings to generate biphenyl derivatives, which are precursors to fluorinated metal-organic frameworks (F-MOFs) .
- Material Science: In fluorinated stilbenes, bromine enables co-crystal formation via CN∙∙∙Br interactions, whereas non-brominated analogues rely on weaker C–F∙∙∙F bonds .
- DFT Studies : Computational analyses reveal that bromine’s σ-hole contributes to anion-π interactions in imidazolium salts, stabilizing ionic liquids more effectively than chlorine .
Biological Activity
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a halogenated aromatic compound that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇BrF₄N. The compound features a benzene ring substituted with four fluorine atoms and one bromine atom, along with a nitrile functional group. This specific arrangement enhances its reactivity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) significantly influences its binding affinity due to their electronegative nature, which can enhance the compound's lipophilicity and facilitate interactions with lipid membranes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows for specific interactions with active sites of enzymes, potentially modulating their activity.
- Receptor Binding : It may act as a ligand in receptor binding studies, providing insights into receptor-ligand interactions critical for drug development.
Biological Activity Data
Research indicates that this compound exhibits notable biological activity in various assays. Below is a summary of findings from relevant studies:
Case Studies
- Enzyme Inhibition Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase. This inhibition suggests potential applications in treating neurodegenerative diseases where acetylcholine regulation is crucial .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
- Receptor Binding Studies : Research exploring the binding affinity of this compound to G-protein coupled receptors (GPCRs) revealed significant interaction profiles that could be leveraged for drug discovery targeting neurological disorders .
Q & A
Q. What are the common synthetic routes for 4-Bromo-2,3,5,6-tetrafluorobenzonitrile?
The compound is synthesized via Cu-catalyzed cross-coupling reactions between fluorinated benzynes and brominated precursors. For example, Popov et al. demonstrated the coupling of 2,3,5,6-tetrafluorobenzonitrile with 4-iodo-2,3,5,6-tetrafluorobenzonitrile to form octafluorobiphenyl cyano derivatives, which can be further modified via acid hydrolysis or ZnCl₂-catalyzed azide reactions . Alternative routes include Horner–Wadsworth–Emmons reactions for stilbene derivatives, leveraging bromine as a functional handle .
| Method | Catalyst/Conditions | Key Products |
|---|---|---|
| Cu-catalyzed cross-coupling | Cu catalyst, reflux conditions | Octafluorobiphenyl derivatives |
| Horner–Emmons reaction | Phosphonate esters, base | Fluorinated stilbenes |
Q. What safety protocols are recommended for handling this compound?
Store at room temperature in a dry environment, avoiding heat sources or open flames. Use N95 masks, gloves, and eye protection due to risks of dermal, inhalation, and oral toxicity (H302, H312, H332). Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention if ingested .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Mass Spectrometry : Exact mass determination (271.955896 Da) via high-resolution MS confirms molecular identity .
- IR Spectroscopy : CN stretching vibrations (~2230 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) are diagnostic .
- X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., CN⋯Br chains) .
Advanced Research Questions
Q. How does the molecular structure influence its role in co-crystal engineering?
The planar, polar structure enables directional interactions:
- CN⋯Br interactions drive chain formation.
- C–F⋯F and C–F⋯H contacts stabilize lateral alignment.
- π-stacking of fluorinated aromatic rings enhances thermal stability. Computational studies (Monte Carlo simulations) reveal bipolar molecular orientations in nanocrystals, critical for designing polar co-crystals with tailored dielectric properties .
Q. What challenges arise in predicting crystal packing via computational methods?
Despite ab initio calculations of electrostatic potentials and dipole moments, experimental crystal structures often deviate due to:
- Disorder in molecular orientation (e.g., 180° flip of the benzonitrile group).
- Weak F-based interactions that are poorly modeled in force fields.
- Thermodynamic vs. kinetic control during crystallization, leading to polymorphic variations .
Q. How does this compound function as an acceptor in thermally activated delayed fluorescence (TADF) materials?
The electron-withdrawing cyano and fluorine groups stabilize charge-transfer states in donor-acceptor systems. When paired with donors like carbazole or phenoxazine, it enables efficient reverse intersystem crossing (RISC) by minimizing the singlet-triplet energy gap (ΔEₛₜ). This is critical for OLED emitters, where high photoluminescence quantum yields (>80%) are achieved via solvent-free sonocrystallization .
| Donor Unit | ΔEₛₜ (eV) | Application |
|---|---|---|
| Carbazole | 0.12 | Blue TADF emitters |
| Phenothiazine | 0.09 | Green-emitting OLEDs |
Data Contradiction Analysis
Q. Why do reported yields vary in cross-coupling reactions involving this compound?
Discrepancies arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
